molecular formula C15H12ClN3O5 B2741335 3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 882748-65-4

3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2741335
CAS No.: 882748-65-4
M. Wt: 349.73
InChI Key: LOJXOGAPRXCIKT-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound that features both nitro and chloro substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone typically involves multi-step organic reactions. One common method includes the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline, followed by coupling with 3-nitrobenzaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The aromatic rings can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 3-(4-chloro-3-aminoanilino)-1-(3-aminophenyl)-1-propanone.

    Substitution: Formation of derivatives where the chloro group is replaced by other functional groups.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzyl alcohol
  • 4-Chloro-3-nitrobenzophenone
  • 4-Chloro-3-nitrocinnamic acid

Uniqueness

3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Properties

IUPAC Name

3-(4-chloro-3-nitroanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c16-13-5-4-11(9-14(13)19(23)24)17-7-6-15(20)10-2-1-3-12(8-10)18(21)22/h1-5,8-9,17H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJXOGAPRXCIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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